molecular formula C17H18N4O5S2 B2854230 1,3-dimethyl-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946206-86-6

1,3-dimethyl-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2854230
CAS No.: 946206-86-6
M. Wt: 422.47
InChI Key: PYNYLYXWCTVUPA-UHFFFAOYSA-N
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Description

The compound 1,3-dimethyl-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a thieno[2,3-d]pyrimidine derivative characterized by:

  • A fused thiophene-pyrimidine core.
  • 1,3-Dimethyl and 2,4-dioxo substituents on the pyrimidine ring.
  • A 6-carboxamide group linked to a 4-sulfamoylphenethyl side chain.

Properties

IUPAC Name

1,3-dimethyl-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]thieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S2/c1-20-15(23)12-9-13(27-16(12)21(2)17(20)24)14(22)19-8-7-10-3-5-11(6-4-10)28(18,25)26/h3-6,9H,7-8H2,1-2H3,(H,19,22)(H2,18,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNYLYXWCTVUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thieno[2,3-d]pyrimidine derivative with a sulfamoylphenyl ethylamine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation. Specifically, it targets the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
  • Case Studies : A study published in ACS Omega demonstrated that compounds similar to 1,3-dimethyl-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide were effective against breast cancer cell lines . The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

  • Broad-Spectrum Activity : Research indicates that compounds with similar structures possess broad-spectrum antibacterial properties. They have been tested against various strains of bacteria including Staphylococcus aureus and Escherichia coli.
  • Mechanism : The antimicrobial action is believed to stem from the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application TypeTargetMechanismReference
AnticancerEGFRKinase Inhibition
AntimicrobialBacteria (e.g., E. coli)Cell Wall Synthesis Inhibition

Research Insights

The research surrounding this compound underscores its potential as a lead compound for drug development:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the thieno[2,3-d]pyrimidine core affect biological activity is crucial for optimizing efficacy and reducing toxicity. Ongoing studies are focusing on synthesizing analogs with improved pharmacological profiles.
  • Future Directions : There is a strong interest in exploring combination therapies involving this compound to enhance its anticancer effects while minimizing resistance development.

Mechanism of Action

The mechanism by which 1,3-dimethyl-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to observable biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Variations

Thieno[2,3-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine The target compound’s thieno[2,3-d]pyrimidine core differs from pyrrolo[2,3-d]pyrimidine derivatives (e.g., compounds in –3, 7) by replacing a pyrrole ring with a thiophene. Key implications:

  • Electron Density : Thiophene’s aromaticity may alter electronic interactions with biological targets compared to pyrrole derivatives .

Example Analogues :

  • 7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)pyrrolo[2,3-d]pyrimidine-6-carboxamide (): Pyrrolo core with cyclopentyl and dimethylamino substituents. Lower synthetic yield (22.9%) compared to microwave-assisted thieno derivatives .

Substituent Analysis

a. Sulfamoylphenyl Modifications
  • Target Compound : 4-Sulfamoylphenethyl group attached via a carboxamide linker.
b. Carboxamide Variations
  • Target Compound : 6-Carboxamide with a phenethyl chain.
  • N-(2,3-Dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide (): Substituted with a thioxo group and aryl carboxamide, suggesting distinct redox properties .

Q & A

Q. What are the common synthetic routes for synthesizing 1,3-dimethyl-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide?

The synthesis typically involves multi-step alkylation and condensation reactions. For example:

  • Step 1 : Alkylation of 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide with a sulfamoylphenyl ethyl group under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Oxidation and cyclization steps to form the dioxo-thienopyrimidine core, often using reagents like H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .
  • Critical factors : Solvent choice (DMF or DMSO for solubility), temperature (60–80°C), and stoichiometric control of alkylating agents to minimize side products .

Q. How is the structural integrity of this compound validated after synthesis?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity. For example, the sulfamoylphenyl ethyl group shows characteristic peaks at δ 3.5–4.0 ppm (CH₂) and δ 7.2–7.8 ppm (aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C₁₉H₂₀N₄O₅S₂: 464.08 g/mol) .
  • X-ray Crystallography : Resolve ambiguous NMR signals and confirm stereochemistry, often using SHELXL for refinement .

Q. What preliminary biological activities have been reported for this compound?

Early studies on structurally related thienopyrimidines show:

  • Antimicrobial activity : Moderate inhibition of Proteus vulgaris and Pseudomonas aeruginosa strains (MIC values: 32–64 µg/mL) .
  • Enzyme inhibition : Potential interaction with dihydrofolate reductase (DHFR) due to the sulfamoyl group, analogous to sulfonamide drugs .

Advanced Research Questions

Q. How can researchers optimize the alkylation step to improve yield and reduce byproducts?

Methodological strategies include:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance reaction efficiency .
  • Solvent optimization : Compare polar aprotic solvents (DMF vs. DMSO) to balance reactivity and solubility .
  • Temperature gradients : Perform reactions at 50°C, 70°C, and 90°C to identify ideal kinetic conditions .
  • Byproduct analysis : Use HPLC or TLC to monitor side reactions (e.g., over-alkylation) and adjust reagent ratios .

Q. How can contradictory biological activity data (e.g., variable MIC values across studies) be resolved?

Approaches include:

  • Strain-specific testing : Validate activity against standardized bacterial strains (e.g., ATCC strains) to rule out variability in lab-specific isolates .
  • Synergistic studies : Combine the compound with adjuvants (e.g., EDTA) to enhance membrane permeability and potency .
  • Metabolic profiling : Use LC-MS to assess compound stability in bacterial cultures, as degradation products may skew results .

Q. What computational tools are suitable for studying structure-activity relationships (SAR) of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DHFR or other targets. The sulfamoyl group’s hydrogen-bonding potential is critical .
  • QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity data from analogs .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles of this compound?

  • Solvent screening : Test solubility in DMSO, PBS, and ethanol using nephelometry or UV-Vis spectroscopy. Note that DMSO may artificially inflate solubility .
  • pH-dependent studies : Measure solubility at pH 4.0, 7.4, and 9.0 to mimic physiological and storage conditions .
  • Crystallinity analysis : Use powder XRD to compare amorphous vs. crystalline forms, which impact solubility .

Q. Why do some studies report low cytotoxicity while others indicate moderate toxicity?

  • Cell line variability : Test toxicity in multiple lines (e.g., HEK293, HepG2) to identify tissue-specific effects .
  • Assay interference : Confirm that the compound does not quench resazurin (used in viability assays) via fluorescence controls .
  • Metabolite screening : Identify toxic metabolites (e.g., via CYP450 enzymes) using hepatic microsome assays .

Methodological Resources

Q. Table 1. Key Reaction Conditions for Thienopyrimidine Derivatives

StepReagents/ConditionsYield RangeReferences
AlkylationK₂CO₃, DMF, 70°C, 12 h45–60%
OxidationmCPBA, CH₂Cl₂, RT, 6 h70–85%
PurificationColumn chromatography (SiO₂, EtOAc/hexane)>95% purity

Q. Table 2. Comparative Bioactivity of Analogous Compounds

CompoundTarget MicroorganismMIC (µg/mL)Notes
2d Proteus vulgaris32Moderate inhibition
AZ331 E. coli64Synergy with EDTA
N-[2-(4-Cl-Ph)ethyl] S. aureus128Low solubility

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